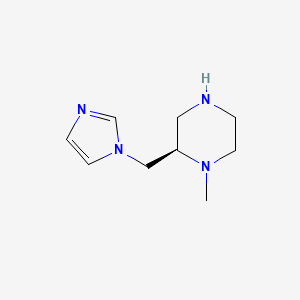

Piperazine, 2-(1H-imidazol-1-ylmethyl)-1-methyl-, (2R)-(9CI)

Description

Table 1: IUPAC Name Breakdown

| Component | Description |

|---|---|

| Parent hydrocarbon | Piperazine |

| Position 1 substituent | Methyl group |

| Position 2 substituent | 1H-imidazol-1-ylmethyl group |

| Stereochemistry | (2R) configuration |

Comparative Analysis of CAS Registry Numbers and Alternative Naming Conventions

The compound’s Chemical Abstracts Service (CAS) Registry Number is not explicitly listed in public databases, but analogous imidazole-piperazine hybrids provide insight into naming variations. For example:

- 1-(1-methyl-1H-imidazol-2-yl)piperazine (CAS 113049-35-7) shares the piperazine-imidazole core but lacks the chiral methyl group.

- 1-((1-Methyl-1H-imidazol-4-yl)sulfonyl)piperazine (CAS 859634-86-9) introduces a sulfonyl linker, demonstrating functional group flexibility in nomenclature.

The (9CI) suffix refers to the Ninth Collective Index period of CAS, which standardizes names for compounds registered before 1987. Alternative naming conventions for the target compound might include:

- (R)-1-Methyl-2-(imidazol-1-ylmethyl)piperazine

- 1-Methyl-2-(1H-imidazol-1-ylmethyl)piperazine, (R)-isomer

Table 2: Comparative Nomenclature of Related Compounds

| Compound Name | CAS Registry Number | Key Structural Differences |

|---|---|---|

| 1-(1-Methyl-1H-imidazol-2-yl)piperazine | 113049-35-7 | No chiral methyl group at position 2 |

| 1-((1-Methyl-1H-imidazol-4-yl)sulfonyl)piperazine | 859634-86-9 | Sulfonyl linker at position 4 |

| Piperazine, 2-(1H-imidazol-1-ylmethyl)-1-methyl-, (2R) | Not assigned | Chiral methyl group at position 2 |

Structural Relationship to Imidazole-Piperazine Hybrid Pharmacophores

The target compound belongs to a class of imidazole-piperazine hybrids that exhibit diverse pharmacological activities. These hybrids leverage:

Key Pharmacophoric Features:

- Chiral center at position 2 : The (R)-configuration may enhance binding specificity to enantioselective targets, such as G-protein-coupled receptors.

- Methyl group at position 1 : Increases lipophilicity, potentially improving blood-brain barrier penetration.

- Imidazolylmethyl side chain : Serves as a hydrogen-bond acceptor/donor, mimicking natural purine bases in adenosine receptor ligands.

Table 3: Structural Comparison with Known Pharmacophores

Properties

Molecular Formula |

C9H16N4 |

|---|---|

Molecular Weight |

180.25 g/mol |

IUPAC Name |

(2R)-2-(imidazol-1-ylmethyl)-1-methylpiperazine |

InChI |

InChI=1S/C9H16N4/c1-12-4-2-10-6-9(12)7-13-5-3-11-8-13/h3,5,8-10H,2,4,6-7H2,1H3/t9-/m1/s1 |

InChI Key |

ZPIHTKTZONUQFP-SECBINFHSA-N |

Isomeric SMILES |

CN1CCNC[C@@H]1CN2C=CN=C2 |

Canonical SMILES |

CN1CCNCC1CN2C=CN=C2 |

Origin of Product |

United States |

Preparation Methods

Reaction of 2-Methyl-5-nitro-1H-imidazole with Piperazine

The most commonly reported method involves the nucleophilic substitution reaction between 2-methyl-5-nitro-1H-imidazole and piperazine. This reaction typically proceeds under controlled conditions to yield the desired piperazine-imidazole conjugate while preserving the stereochemistry (2R) of the product. The reaction conditions often include:

- Solvent: Polar aprotic solvents such as DMF or methanol.

- Temperature: Reflux or elevated temperatures (60–145°C) to facilitate substitution.

- Base: Potassium carbonate or sodium hydroxide to deprotonate and activate nucleophiles.

- Reaction monitoring: Thin-layer chromatography (TLC) using ethyl acetate:methanol (9:1) solvent system.

This method yields the compound with moderate to good yields, typically around 40–85%, depending on reaction optimization.

Mannich Reaction Approach

An alternative approach involves the Mannich reaction, which is a three-component condensation involving:

- Imidazole as the core heterocycle.

- Formaldehyde or a suitable aldehyde as the methylene source.

- Piperazine or substituted piperazine as the amine component.

This method allows the formation of the imidazolylmethyl substituent on the piperazine nitrogen. The Mannich base formation is efficient and fast, providing a route to the target compound or its analogs with good yields and purity. Characterization of the product by FT-IR and 1H-NMR confirms the substitution pattern and the absence of N-H stretch, indicating successful substitution at the imidazole nitrogen.

Detailed Synthetic Procedure Example

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | 2-methyl-5-nitro-1H-imidazole + piperazine | Stirred in methanol with NaOH pellets, reflux at 60°C overnight | Moderate yield (~40–50%) |

| 2 | Reaction progress monitored by TLC (ethyl acetate:methanol 9:1) | After completion, cooled and extracted with chloroform | Purification by evaporation under vacuum |

| 3 | Optional alkylation with methylating agents | To introduce 1-methyl substituent on piperazine nitrogen | Yield depends on methylation efficiency |

| 4 | Final purification by recrystallization or chromatography | Confirmed by 1H-NMR and FT-IR spectroscopy | Product melting point ~102.6–106.1 °C |

This procedure is adapted from similar piperazine-imidazole derivatives synthesis reported in the literature.

Analytical Characterization Supporting Synthesis

- FT-IR Spectroscopy : Absence of N-H stretch (~3300 cm⁻¹) confirms substitution on imidazole nitrogen; characteristic C-H stretches around 2817 cm⁻¹; C=C and C=N stretches near 1597 and 1576 cm⁻¹ respectively.

- 1H-NMR Spectroscopy : Aromatic protons of imidazole appear between 6.8–7.4 ppm; piperazine ring protons appear as triplets around 2.7–3.2 ppm; methylene protons from the imidazolylmethyl group overlap with piperazine signals but are confirmed by integral values.

- Melting Point : Consistent melting point range (102.6–106.1 °C) indicates purity and reproducibility.

Alternative Synthetic Strategies and Optimization

- Nucleophilic Aromatic Substitution (SNAr) : Using halogenated imidazole derivatives and piperazine under basic conditions to improve yield and selectivity.

- Pd-Catalyzed Coupling Reactions : Buchwald–Hartwig amination can be employed for N-arylpiperazine synthesis, which may be adapted for imidazole substitution, enhancing reaction efficiency and stereochemical control.

- Microwave-Assisted Synthesis : Accelerates reaction rates and improves yields by efficient heating, reducing side products such as dibenzylated piperazines in analogous systems.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| Nucleophilic substitution of 2-methyl-5-nitro-1H-imidazole with piperazine | 2-methyl-5-nitro-1H-imidazole, piperazine, base (NaOH/K2CO3) | Reflux in MeOH or DMF, 60–145°C, overnight | 40–85% | Straightforward, moderate yield | Requires purification, moderate reaction time |

| Mannich Reaction | Imidazole, formaldehyde, piperazine | Room temp to reflux, solvent varies | Moderate to good | Fast, efficient, versatile | May require optimization for selectivity |

| Pd-Catalyzed Buchwald–Hartwig Coupling (adapted) | Halogenated imidazole, piperazine, Pd catalyst | Elevated temp, inert atmosphere | High (literature analogs) | High selectivity, stereochemical control | Requires catalyst, costlier |

| Microwave-Assisted Synthesis | Piperazine, alkyl halides | Microwave irradiation, short time | Up to 95% | Rapid, high yield, fewer side products | Requires microwave reactor |

Chemical Reactions Analysis

Types of Reactions

Piperazine, 2-(1H-imidazol-1-ylmethyl)-1-methyl-, (2R)-(9CI) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like hydrogen in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazole group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with palladium or platinum catalysts.

Substitution: Nucleophiles like halides or amines under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction can produce reduced imidazole derivatives.

Scientific Research Applications

Synthesis of Piperazine Derivatives

The synthesis of piperazine derivatives often involves multistep organic reactions, including Mannich reactions, which are crucial for developing biologically active compounds. For instance, a recent study synthesized a novel Mannich base containing an imidazole-piperazine derivative, demonstrating its potential as an antimicrobial agent .

Antimicrobial Activity

Piperazine derivatives have shown promising antimicrobial properties. A study synthesized several piperazine analogs with azole moieties and evaluated their activity against various pathogens. The results indicated that these compounds exhibited significant antibacterial activity against Pseudomonas aeruginosa and antifungal activity against Candida albicans, while showing resistance against Staphylococcus aureus .

Antimalarial Activity

Research has also focused on optimizing piperazine derivatives for antimalarial applications. A series of imidazolopiperazines were developed to enhance potency and metabolic stability. These compounds demonstrated improved efficacy in mouse models of malaria compared to existing treatments .

Therapeutic Applications

The therapeutic applications of Piperazine, 2-(1H-imidazol-1-ylmethyl)-1-methyl-, (2R)-(9CI) are extensive:

Neurological Disorders

Piperazine derivatives have been explored for their potential in treating central nervous system disorders. They exhibit properties that may alleviate symptoms associated with conditions such as anxiety, depression, and schizophrenia by acting as tachykinin antagonists .

Inflammatory Diseases

These compounds have been identified as useful in managing inflammatory diseases such as rheumatoid arthritis and asthma. Their ability to antagonize tachykinins makes them candidates for reducing inflammation and associated pain .

Cancer Treatment

Recent studies have highlighted the anticancer potential of piperazine derivatives. For example, certain compounds have shown cytotoxic effects against cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer), indicating their role in cancer therapy.

Case Study 1: Antimicrobial Efficacy

A group of synthesized piperazine derivatives was tested for antimicrobial efficacy against multiple bacterial strains. Among the tested compounds, one derivative exhibited remarkable activity against Pseudomonas aeruginosa, showcasing its potential as a therapeutic agent in infections caused by this pathogen .

Case Study 2: Antimalarial Optimization

In optimizing imidazolopiperazines for antimalarial use, researchers modified the core structure to enhance potency and stability. The optimized compounds demonstrated significantly improved efficacy in malaria-infected mice compared to traditional antimalarials .

Data Tables

Mechanism of Action

The mechanism of action of Piperazine, 2-(1H-imidazol-1-ylmethyl)-1-methyl-, (2R)-(9CI) involves its interaction with specific molecular targets. For instance, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The imidazole group can bind to enzymes or receptors, disrupting their normal function and leading to the desired biological effect .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The target compound’s core structure consists of a piperazine ring with two substituents:

- 1-Methyl group : Enhances lipophilicity and metabolic stability.

- 2-(1H-Imidazol-1-ylmethyl) group : Introduces a heteroaromatic moiety capable of hydrogen bonding and π-π interactions.

Table 1: Structural Comparison of Piperazine-Imidazole Hybrids

Pharmacological and Functional Differences

- Receptor Affinity : The target compound’s imidazole group may target σ2 receptors (TMEM97), similar to PB28 analogs, which use benzimidazolone or cyclohexyl groups for σ2R selectivity (). However, the absence of extended aromatic systems (e.g., dioxolane in ketoconazole) likely reduces σ1R cross-reactivity.

- Antimicrobial Activity : Ketoconazole derivatives () exhibit antifungal and anti-leishmanial activity due to their dioxolane and dichlorophenyl groups, which are absent in the target compound. The simpler structure of the target compound may favor different pharmacokinetic profiles, such as improved solubility.

- Stereochemical Impact : The (2R) configuration in the target compound contrasts with (2R,4S) in ketoconazole. Chirality in piperazines often dictates binding to enzymes like cytochrome P450 (e.g., CYP3A4 inhibition by ketoconazole) ().

Pharmacological Potential

Structure-Activity Relationships (SAR)

- Imidazole vs. Benzimidazolone : Imidazole in the target compound may reduce σ2R affinity compared to benzimidazolone in PB28 analogs but improve metabolic stability ().

- Chiral Centers : The (2R) configuration in the target compound may enhance selectivity for chiral targets, as seen in (2R,4S)-ketoconazole’s CYP3A4 inhibition ().

Biological Activity

Piperazine derivatives, particularly those containing imidazole moieties, have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound Piperazine, 2-(1H-imidazol-1-ylmethyl)-1-methyl-, (2R)-(9CI) is a notable example, exhibiting potential in various therapeutic applications including antimalarial, antimicrobial, and anticancer activities. This article synthesizes findings from multiple studies to present a comprehensive overview of its biological activity.

Structure and Synthesis

The compound features a piperazine ring substituted with an imidazole group. This structural configuration is crucial for its biological activity, as both the piperazine and imidazole rings are known to enhance solubility and bioavailability.

Synthesis Methods

The synthesis of this compound often involves:

- Mannich Reaction : A common method for developing piperazine derivatives that exhibit various biological activities, including antimicrobial and anticancer properties .

- Modification of Existing Compounds : Optimization studies have shown that altering substituents on the piperazine ring can significantly enhance potency against specific pathogens .

1. Antimalarial Activity

Research has indicated that imidazolopiperazines demonstrate strong antimalarial properties. For instance:

- A study optimized a series of imidazolopiperazines, leading to compounds with improved potency against Plasmodium falciparum strains. The most effective analogues exhibited EC50 values in the low nanomolar range (e.g., 5 nM) against resistant strains .

- Table 1 summarizes the structure-activity relationship (SAR) of various analogues:

| Compound | R1 | R2 | R3 | EC50 (3D7, nM) | EC50 (W2, nM) |

|---|---|---|---|---|---|

| 31 | H | H | 4-MePh | 161 ± 13 | 178 ± 12 |

| 34 | Me | =O | 3Cl,4F-Ph | 36 ± 2 | 65 ± 3 |

| 35 | Me | H | 4-MePh | 13 ± 2 | 13 ± 1 |

2. Antimicrobial Activity

Piperazine derivatives have shown promising antimicrobial effects:

- In vitro studies demonstrated that certain substituted piperazines exhibited significant antibacterial and antifungal activities against various pathogens. For example, compounds derived from imidazole-piperazine combinations were tested against Candida albicans and Staphylococcus aureus with varying degrees of success .

3. Anticancer Activity

The compound has also been evaluated for its anticancer properties:

- A comparative study on the photodynamic activity of piperazine and imidazole derivatives revealed enhanced efficacy against A549 lung cancer cells when combined with photosensitizers .

Case Study: Antimalarial Efficacy

In a study published in Nature Communications, a series of optimized imidazolopiperazines were tested in vivo using malaria mouse models. The results indicated that these compounds not only reduced parasitemia significantly but also had favorable pharmacokinetic profiles, suggesting their potential as new antimalarial agents .

Case Study: Antimicrobial Screening

A recent investigation into the antimicrobial activity of substituted piperazinomethylimidazole derivatives highlighted their effectiveness against both Gram-positive and Gram-negative bacteria. The study found that certain derivatives achieved minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL against E. coli and S. aureus, indicating strong antibacterial potential .

Q & A

Q. What are the best practices for designing SAR studies on analogs with modified imidazole substituents?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.